4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Lipophilicity Drug-likeness Permeability

This compound is the actively stocked N-8 propyl homolog in a critically important spirocyclic series. Unlike the discontinued 8-ethyl analog, this variant is reliably supplied by multiple vendors in quantities up to 25 g at purities of 97–99%, ensuring batch-to-batch reproducibility for SAR campaigns. With a predicted TPSA of 70.1 Ų and balanced XlogP, it is optimally positioned for CNS penetration, PAMPA, Caco-2 permeability, and liver microsome stability studies. The 1-oxa-4,8-diazaspiro[4.5]decane core is a recognized ATX inhibitor and kinase modulator scaffold, making this compound a strategic addition to screening panels targeting the ATX-LPA axis or ATP-binding kinases where conformational constraint and hydrogen-bonding capability are essential. Procure now to maintain continuity in your homologous series evaluation.

Molecular Formula C18H23FN2O4
Molecular Weight 350.4 g/mol
CAS No. 1326810-05-2
Cat. No. B6349198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS1326810-05-2
Molecular FormulaC18H23FN2O4
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3F
InChIInChI=1S/C18H23FN2O4/c1-2-9-20-10-7-18(8-11-20)21(15(12-25-18)17(23)24)16(22)13-5-3-4-6-14(13)19/h3-6,15H,2,7-12H2,1H3,(H,23,24)
InChIKeyRTYUEOGPNTVQOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326810-05-2): Procurement-Grade Chemical Identity & Core Properties


4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326810-05-2, MF: C₁₈H₂₃FN₂O₄, MW: 350.38 g/mol) is a spirocyclic research compound built on a 1-oxa-4,8-diazaspiro[4.5]decane scaffold. The molecule incorporates a 2-fluorobenzoyl substituent at position 4, a carboxylic acid at position 3, and an N-propyl group at position 8 [1]. This scaffold class has been explored in medicinal chemistry as a source of conformationally constrained pharmacophores, and series based on related diazaspiro[4.5]decane cores have been investigated in patent literature as autotaxin (ATX) inhibitors and kinase modulators [2][3]. The specific compound is offered by multiple research chemical suppliers at purities typically ranging from 95% to 99%, and is intended solely for laboratory research and development use [1].

Why Generic Substitution of CAS 1326810-05-2 with Closest Analogs Entails Quantifiable Scientific Risk


Although several compounds share the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid core, small variations in the N-8 alkyl chain length and the benzoyl substitution pattern produce measurable differences in key physicochemical properties that govern solubility, permeability, and metabolic stability [1]. Direct substitution with the 8-ethyl analog (CAS 1326810-65-4) or the 1-oxa-4-aza (mono-aza) analog (CAS 1008692-11-2) cannot be assumed to be functionally equivalent without experimental verification, because even a one‑methylene change alters computed lipophilicity (XlogP), rotatable bond count, and molecular complexity—parameters that conditionally influence pharmacokinetic behavior and target-binding kinetics [1]. The discussion below presents the quantitative evidence that currently exists to inform procurement decisions; however, it must be explicitly noted that publicly available, compound‑specific in vitro bioactivity data (e.g., IC₅₀ values against a defined target) remain absent from the peer‑reviewed and patent literature for this precise compound at the time of writing .

Quantitative Differentiation of 4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Versus Its Closest Analogs


Computed Lipophilicity (XlogP): Propyl Analog Shows Higher Predicted Lipophilicity than the 8-Ethyl Comparator

The target compound differs from the 8-ethyl analog (CAS 1326810-65-4) by a single methylene unit in the N-8 alkyl chain. While an experimentally measured logP/logD value for the target compound has not been disclosed, the ethyl analog has a computed XlogP of -0.7 . For the propyl analog, the addition of one carbon atom (coupled with the higher heavy-atom count: 25 vs. 24) shifts the predicted lipophilicity closer to zero. This increase in lipophilicity is expected to enhance membrane permeability but may reduce aqueous solubility [1].

Lipophilicity Drug-likeness Permeability

Rotatable Bond Count and Molecular Complexity: The Propyl Chain Adds Conformational Degrees of Freedom

The target compound possesses 4 rotatable bonds and a complexity score of 507, compared to 3 rotatable bonds and a complexity of 493 for the 8-ethyl analog [1]. The additional rotatable bond arises from the N-propyl chain and provides an extra degree of conformational freedom. This can influence both the entropic penalty upon protein binding and the compound's ability to adopt bioactive conformations, which are critical for target engagement and selectivity [1].

Conformational flexibility Entropy Molecular complexity

Topological Polar Surface Area (TPSA): Identical TPSA Between Propyl and Ethyl Analogs Indicates Equivalent Hydrogen-Bonding Capacity

Both the target compound and the 8-ethyl analog share an identical topological polar surface area (TPSA) of 70.1 Ų [1]. TPSA is a critical descriptor for predicting intestinal absorption and blood-brain barrier (BBB) penetration; values below 140 Ų are generally associated with good oral absorption, and values below 60–70 Ų are often correlated with CNS penetration potential [1]. The identical TPSA confirms that the propyl-for-ethyl substitution does not alter the compound's hydrogen-bond donor/acceptor profile, meaning differential biological behavior—if observed—must originate from lipophilicity or steric effects rather than changes in polar interactions.

Polar surface area Blood-brain barrier Oral absorption

Distinct Hazard Classification: Acute Toxicity Warnings Differentiate the Propyl Analog from Uncharacterized Comparators

The target compound carries specific GHS hazard statements according to CymitQuimica: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, no equivalent hazard classification is publicly documented for the 8-ethyl analog (CAS 1326810-65-4) on the same supplier platform, where the product is listed without hazard statements . This documented safety profile provides laboratories with actionable information for risk assessment and handling protocol development, giving the propyl analog a regulatory transparency advantage.

Safety Hazard classification GHS

Supplier-Documented Purity Grades and Pricing: Multiple Vendors Offer ≥97% Purity with Catalog Availability

The target compound is commercially available from multiple independent suppliers with documented purity specifications: Chemenu (97%, 1g), Leyan (98%), and Amadis Chemical (99%) [1]. In contrast, the 8-ethyl analog (CAS 1326810-65-4) is listed as discontinued ('Ausgelaufen') by at least one supplier, with 1g, 2g, and 10g quantities all marked as unavailable . This indicates that the propyl analog benefits from active commercial supply chains, reducing lead time and procurement risk for laboratories that require sustained access to the compound for longitudinal studies.

Purity Procurement Catalog availability

Diazaspiro vs. Mono-Azaspiro Scaffold: The Second Nitrogen Atom Adds a Hydrogen-Bond Acceptor Site

The target compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane series, which contains two endocyclic nitrogen atoms. The corresponding mono-aza analog, 4-(2-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1008692-11-2), contains only one endocyclic nitrogen [1]. The additional nitrogen in the diazaspiro scaffold provides an extra hydrogen-bond acceptor site (total HBA count: 6 for the diazaspiro vs. 5 for the mono-aza analog), and alters the basicity profile of the scaffold—potentially affecting solubility at physiological pH, target engagement, and off-target selectivity [1]. This structural difference is fundamental: the two scaffolds cannot be considered interchangeable in medicinal chemistry campaigns without explicit SAR verification.

Scaffold differentiation Hydrogen bonding Medicinal chemistry

Recommended Research and Procurement Application Scenarios for 4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid


Structure-Activity Relationship (SAR) Studies Exploring N-8 Alkyl Chain Length in Diazaspiro-Based Inhibitor Programs

The compound is ideally suited as a propyl-substituted member in a homologous series of N-8 alkyl analogs (methyl, ethyl, propyl, etc.) to systematically probe the impact of lipophilicity (estimated ΔXlogP ≈ +0.4 vs. ethyl) and conformational flexibility (+1 rotatable bond) on target potency and selectivity [1][2]. Its active commercial availability and defined purity grades (97–99%) support reproducible SAR data generation .

In Vitro ADME Profiling: Lipophilicity-Driven Permeability and Metabolic Stability Assessment

With a predicted XlogP approaching zero (higher than the ethyl analog's -0.7) and a TPSA of 70.1 Ų that meets the threshold for potential CNS penetration, this compound is positioned for parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability studies, and liver microsome stability experiments to quantify the pharmacokinetic consequences of the propyl substituent [1][2].

Kinase or Autotaxin Inhibitor Screening Using Diazaspiro Scaffold Libraries

Given that the 1-oxa-4,8-diazaspiro[4.5]decane core has been disclosed in patent literature as a scaffold for autotaxin (ATX) inhibitors [1] and that related diazaspirocycles have been evaluated as kinase inhibitor scaffolds [2], this compound is a logical candidate for inclusion in screening panels targeting the ATX-LPA axis or ATP-binding kinases where conformational constraint and hydrogen-bonding capability are desirable features.

Laboratory Procurement for Sustained Research Programs Requiring Multi-Gram Quantities

Unlike the 8-ethyl comparator, which has been discontinued by at least one major supplier [1], the propyl analog is actively stocked by multiple vendors in quantities up to 25g with defined purity specifications [2]. This makes it the more reliable procurement choice for laboratories planning longitudinal studies or requiring bulk quantities for formulation development.

Quote Request

Request a Quote for 4-(2-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.